6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C7H4ClN3O4S |
|---|---|
Molecular Weight |
261.64 g/mol |
IUPAC Name |
6-chlorosulfonyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O4S/c8-16(14,15)4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13) |
InChI Key |
ZIIDDMCYWZRRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The precursor,triazolo[1,5-a]pyridine-8-carboxylic acid, is synthesized via cyclization reactions involving hydrazine derivatives and substituted pyridine carboxylic acids or nitriles. Literature reports indicate that the carboxylic acid can be introduced via oxidation or hydrolysis of corresponding ester or nitrile intermediates.
Chlorosulfonylation Step
The critical step for obtaining 6-(Chlorosulfonyl)-triazolo[1,5-a]pyridine-8-carboxylic acid is the selective chlorosulfonylation at the 6-position of the fused ring system. This is typically achieved by treating thetriazolo[1,5-a]pyridine-8-carboxylic acid with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions.
| Parameter | Description |
|---|---|
| Reagents | Chlorosulfonic acid or sulfuryl chloride |
| Solvent | Often chlorinated solvents (e.g., dichloromethane), or neat conditions |
| Temperature | 0 to 50 °C, controlled to avoid overreaction |
| Reaction Time | 2 to 6 hours, monitored by TLC or HPLC |
| Workup | Quenching with ice-cold water or aqueous base, followed by extraction |
This step introduces the chlorosulfonyl (-SO2Cl) group selectively at the 6-position due to electronic and steric factors inherent to the fused heterocycle.
Purification
Purification is typically performed by recrystallization or chromatographic methods such as silica gel column chromatography, using eluents like dichloromethane/methanol mixtures to separate the target compound from side products and unreacted starting materials.
This method has been validated in multiple research reports and commercial syntheses, confirming its reproducibility and scalability.
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Characteristic signals for triazole and pyridine protons, along with shifts indicative of chlorosulfonyl and carboxylic acid groups.
- Mass Spectrometry (MS): Molecular ion peak consistent with C7H4ClN3O4S (m/z ~262).
- Infrared Spectroscopy (IR): Sulfonyl stretching bands (~1350 and 1150 cm⁻¹), carboxylic acid O–H and C=O stretches.
- Elemental Analysis: Confirming C, H, N, S, and Cl content consistent with the molecular formula.
- Reaction yields and purity are highly dependent on the control of chlorosulfonylation conditions; excessive temperature or reagent excess can lead to side reactions or decomposition.
- Alternative chlorosulfonylation reagents like sulfuryl chloride have been explored but chlorosulfonic acid remains preferred for selectivity.
- Modifications of the starting heterocycle can influence the regioselectivity and efficiency of chlorosulfonylation.
- Studies indicate that the compound's stability under storage and handling is adequate when kept in dry, inert atmosphere conditions.
The preparation of 6-(Chlorosulfonyl)-triazolo[1,5-a]pyridine-8-carboxylic acid involves a multi-step synthetic route with the critical chlorosulfonylation step requiring precise control of reaction parameters. The compound's synthesis is well-documented in chemical literature and patent sources, with established protocols enabling its production at research scale with moderate to good yields.
Further optimization and mechanistic studies continue to enhance understanding of this compound’s reactivity and potential applications in pharmaceutical and agrochemical development.
Chemical Reactions Analysis
Reactivity of the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) moiety is highly electrophilic, making it susceptible to nucleophilic substitution reactions. Key reactions include:
Nucleophilic Substitution
Mechanistic Insight :
The chlorosulfonyl group undergoes SN2-type displacement, where nucleophiles attack the sulfur atom, leading to chloride ion elimination. This reactivity is critical for synthesizing sulfonamide-based pharmaceuticals .
Carboxylic Acid Functionalization
The carboxylic acid (-COOH) group participates in classical acid-derived reactions:
Amide Bond Formation
| Substrate | Coupling Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Benzenesulfonyl-benzylamine | EDCI/HOBt | Triazolo-pyridine sulfonamide conjugate | 19% |
Conditions :
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
Esterification
| Alcohol | Catalyst | Product | Notes |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl ester | Requires anhydrous conditions |
| Benzyl alcohol | DCC/DMAP | Benzyl-protected ester | High steric hindrance tolerance |
Limitations :
Esterification yields are influenced by steric hindrance from the fused triazolo-pyridine core .
Intramolecular Cyclization Pathways
The compound’s structure enables cyclization under specific conditions:
Thermal Cyclization
| Conditions | Product | Application |
|---|---|---|
| 120–150°C, inert atmosphere | Fused bicyclic sulfonamide derivatives | Agrochemical intermediates |
Mechanism :
The chlorosulfonyl group reacts with adjacent nitrogen atoms in the triazole ring, forming stable six-membered rings .
Cross-Coupling Reactions
The pyridine-triazole scaffold supports transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 8-Aryl-substituted derivatives | 45–60% |
Challenges :
The chlorosulfonyl group may require protection to prevent side reactions .
Stability and Side Reactions
Scientific Research Applications
Scientific Research Applications
6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
- Medicine It is investigated for its potential as a pharmacophore in drug design.
- Industry It is utilized in the production of materials with specific properties.
Chemical Reactions
6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions:
- Substitution Reactions The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
- Reagents: Amines or alcohols in the presence of a base.
- Reduction Reactions The compound can be reduced to form different derivatives.
- Reagents: Hydrogenation using catalysts like palladium on carbon.
- Oxidation Reactions The carboxylic acid group can be oxidized to form corresponding acid derivatives.
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions include substituted triazolopyridines, reduced derivatives, and oxidized carboxylic acid derivatives.
The chemical structure of 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid, characterized by a triazole ring fused with a pyridine moiety and a chlorosulfonyl group, contributes to its diverse biological activities.
Antiproliferative Effects
Studies indicate that compounds containing the triazolo-pyridine framework exhibit antiproliferative activities against various cancer cell lines, including breast, colon, and lung cancer cell lines. The mechanism of action often involves the inhibition of specific metabolic enzymes rather than direct cytotoxicity.
Enzyme Inhibition
This compound may inhibit various enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE) Triazole structures have been noted as inhibitors of AChE, which has potential therapeutic applications in neurological disorders.
- Tyrosine Kinases Molecular docking studies suggest that this compound may interact with tyrosine kinases, which are crucial in regulating cell division and proliferation.
Mechanism of Action
The mechanism of action of 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Halogenated Derivatives
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CID 121253639): Molecular Formula: C₇H₄BrN₃O₂. Key Differences: Replacing the chlorosulfonyl group with bromine reduces electrophilicity but increases molecular weight (244.09 g/mol vs. ~247.63 g/mol for the chlorosulfonyl analog). Applications: Primarily used in crystallography and as a synthetic precursor for cross-coupling reactions .
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155876-04-1):
Sulfonamide and Sulfonyl Derivatives
- [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide (e.g., compounds 8a–8f):
- Structure : Features a pyrimidine ring instead of pyridine, with sulfonamide at position 2.
- Key Differences : The pyrimidine core alters electron distribution, enhancing herbicidal activity. For example, trifluoromethyl-substituted analogs exhibit 90% inhibition of Amaranthus retroflexus at 100 g/ha, outperforming chlorosulfonyl derivatives in field trials .
- Mechanism : Acts as acetolactate synthase (ALS) inhibitors, similar to sulfonylurea herbicides .
Carboxylic Acid Isomers and Derivatives
- This results in a 40% lower herbicidal efficacy compared to the 8-carboxylic acid analog .
- 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1368386-88-2):
Biological Activity
6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS Number: 2060046-37-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.
Chemical Structure and Properties
The chemical structure of 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is characterized by a triazole ring fused with a pyridine moiety and a chlorosulfonyl group. Its molecular formula is . The compound's unique structure contributes to its diverse biological activities.
Antiproliferative Effects
Recent studies have indicated that compounds containing the triazolo-pyridine framework exhibit notable antiproliferative activities against various cancer cell lines. For instance, related compounds have shown effectiveness against breast, colon, and lung cancer cell lines. The mechanism of action often involves the inhibition of specific metabolic enzymes rather than direct cytotoxicity against targets like dihydrofolate reductase (DHFR) .
Enzyme Inhibition
Research has demonstrated that 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid may inhibit various enzymes involved in metabolic pathways. For example:
- Acetylcholinesterase (AChE) : Inhibitors of AChE derived from triazole structures have been noted for their potential therapeutic applications in neurological disorders .
- Tyrosine Kinases : Molecular docking studies suggest that this compound may interact with tyrosine kinases, which are crucial in regulating cell division and proliferation .
Synthesis and Evaluation
A study focused on synthesizing derivatives of triazolo-pyridines found that modifications to the chlorosulfonyl group significantly impacted biological activity. The synthesized compounds were evaluated for their antiproliferative effects using various cancer cell lines, revealing promising candidates for further development .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of the chlorosulfonyl group in enhancing biological activity. Compounds with different substituents on the triazole ring were tested for their potency against cancer cells. The results indicated that specific structural features correlate with higher inhibitory activity against targeted enzymes .
Data Summary Table
| Compound | CAS Number | Biological Activity | Target Enzyme | IC50 Value |
|---|---|---|---|---|
| 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | 2060046-37-7 | Antiproliferative | AChE | Not specified |
| Related Triazole Derivative | Not available | Antiproliferative | Tyrosine Kinase | 18.76 μM |
Q & A
Basic Question
- ¹³C NMR : Confirm chlorosulfonyl (δ 125–130 ppm) and carboxylic acid (δ 170–175 ppm) groups .
- X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks .
- HPLC-MS : Monitor purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA, 1.0 mL/min) .
How can the stability of 6-(chlorosulfonyl)-triazolo[1,5-a]pyridines be optimized during storage?
Basic Question
- Storage Conditions : Store at -20°C under argon to prevent hydrolysis of the chlorosulfonyl group .
- Lyophilization : Lyophilize from tert-butanol/water (1:1) to avoid dimerization (common in aqueous solutions) .
What structural features correlate with fluorescence properties in triazolo[1,5-a]pyridine derivatives?
Advanced Research Question
- Extended Conjugation : 2,5,7-Triaryl-substituted derivatives exhibit strong blue fluorescence (λₑₘ = 450 nm) with Stokes shifts >100 nm .
- Electron-Withdrawing Groups : Nitriles at C-8 increase quantum yields (Φ = 0.58) by reducing non-radiative decay .
Applications : These derivatives serve as bioimaging probes for cellular ROS detection .
How do reaction solvents influence the regioselectivity of triazolo[1,5-a]pyridine synthesis?
Advanced Research Question
- Polar Aprotic Solvents (DMF, DMSO) : Favor cyclization via N-amination (80% yield) .
- Non-Polar Solvents (Toluene) : Promote C–H activation pathways, leading to C-6 substituted products (55% yield) .
Key Insight : Additives like K₂CO₃ suppress protonation side reactions in polar media .
What are the challenges in scaling up triazolo[1,5-a]pyridine synthesis for preclinical studies?
Advanced Research Question
- Purification : Column chromatography is inefficient; switch to recrystallization (MeOH/H₂O) for >10 g batches .
- Byproduct Management : Oxadiazole intermediates (e.g., from Scheme 22) require scavengers (e.g., NH₄OAc) .
How can the carboxylic acid group be selectively modified without affecting the chlorosulfonyl moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
